- Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalystsAngewandte Chemie, 2014, 53(32), 8348-8351,
Cas no 95-15-8 (Thianaftene)

Thianaftene structure
商品名:Thianaftene
Thianaftene 化学的及び物理的性質
名前と識別子
-
- Thianaphthene
- 1-Benzothiophene
- Thionaphthene
- benzo(b)thiophene
- thionaphthen
- Benzo[b]thiophene
- 1-BENZOTHIOPHEN
- Benzothiophene
- 1-Thiaindene
- BBT
- benzothiofuran
- Benzothiophen
- BZT
- Thianaphtene
- thianaphthalene
- Thianaphthen
- Thianapthene
- 2,3-Benzothiophene
- NSC 47196
- 11095-43-5
- NSC-47196
- NSC47196
- 1Thiaindene
- EINECS 202-395-7
- MFCD00005864
- UNII-073790YQ2G
- A845195
- Thianaphthene, 95%
- benzo[b]-thiophene
- CHEBI:35858
- NS00020042
- CS-D1193
- BDBM50167948
- Q-100899
- F0001-2267
- B0093
- AI3-15523
- STK053859
- hydrobenzothiophene
- CHEBI:35857
- 1Benzothiophene
- DTXCID9031276
- 13730-27-3
- Benzothiophene-5-D
- SY246286
- EN300-36787
- 95-15-8
- MFCD31699976
- THIANAPHTHENE [MI]
- CHEMBL87112
- AKOS005258172
- Thianaftene
- SCHEMBL7023
- BIDD:GT0845
- 073790YQ2G
- C8H6S
- GEO-00284
- PS-5775
- Q419709
- Thianaphthene, 98%
- DTXSID2052736
- Z370711590
- 2,3Benzothiophene
-
- MDL: MFCD00005864
- インチ: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
- InChIKey: FCEHBMOGCRZNNI-UHFFFAOYSA-N
- ほほえんだ: S1C2C(=CC=CC=2)C=C1
- BRN: 80580
計算された属性
- せいみつぶんしりょう: 134.01900
- どういたいしつりょう: 134.019021
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積(TPSA): 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- ぶんしりょう: 134.20
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- 色と性状: はくしょくよくめんけっしょう
- 密度みつど: 1.149 g/mL at 25 °C(lit.)
- ゆうかいてん: 30-33 °C (lit.)
- ふってん: 221-222 °C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: 1.6332 (estimate)
- ようかいど: 0.13g/l
- すいようせい: 不溶性
- PSA: 28.24000
- LogP: 2.90130
- マーカー: 9303
- ようかいせい: エタノール、エーテル、アセトン、一般的な有機溶媒に溶けやすく、水には溶けない。それは濃硫酸に溶けてチェリーレッドになり、加熱すると消えます。
- じょうきあつ: 0.24 mmHg
Thianaftene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H411
- 警告文: P273
- 危険物輸送番号:UN3077
- WGKドイツ:3
- 危険カテゴリコード: 22-51/53
- セキュリティの説明: S22; S24/25; S36; S26
-
危険物標識:
- 危険レベル:9
- リスク用語:R22
- 包装グループ:III
- TSCA:Yes
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- 包装等級:III
Thianaftene 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Thianaftene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12328-100g |
Benzo[b]thiophene, 98+% |
95-15-8 | 98+% | 100g |
¥3743.00 | 2023-03-01 | |
Life Chemicals | F0001-2267-0.5g |
Thianaftene |
95-15-8 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83840-5g |
Thianaphthene |
95-15-8 | 98% | 5g |
¥29.0 | 2022-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047208-25g |
Benzo[b]thiophene |
95-15-8 | 98% | 25g |
¥84.00 | 2024-04-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004447-5g |
Thianaphthene |
95-15-8 | ≥98% | 5g |
¥28.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004447-10g |
Thianaphthene |
95-15-8 | ≥98% | 10g |
¥34.00 | 2024-07-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12328-5g |
Benzo[b]thiophene, 98+% |
95-15-8 | 98+% | 5g |
¥508.00 | 2023-03-01 | |
BAI LING WEI Technology Co., Ltd. | 193382-100G |
Thianaphthene, 98% |
95-15-8 | 98% | 100G |
¥ 623 | 2022-04-26 | |
Ambeed | A303896-25g |
Thianaphthene |
95-15-8 | 98% | 25g |
$19.0 | 2025-02-28 | |
Ambeed | A303896-500g |
Thianaphthene |
95-15-8 | 98% | 500g |
$309.0 | 2025-02-28 |
Thianaftene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 1 h, 130 °C
リファレンス
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with AlkynesOrganic Letters, 2016, 18(17), 4312-4315,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
リファレンス
- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular HydrogenChemSusChem, 2022, 15(5),,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible LightAdvanced Synthesis & Catalysis, 2016, 358(8), 1202-1207,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ; 16 h, 120 °C
リファレンス
- Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic AcidsChemistry - A European Journal, 2013, 19(42), 14034-14038,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
- Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenesChemistry Letters, 1988, (10), 1637-8,
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt
リファレンス
- Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two HeteroatomsJournal of Organic Chemistry, 2012, 77(21), 9921-9925,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcoholZhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium , Copper , Titania Solvents: Toluene ; rt → 250 °C; 4 h, 0.5 MPa, 250 °C
リファレンス
- A novel synthesis of benzo[b]thiopheneResearch on Chemical Intermediates, 2013, 39(9), 4021-4024,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1 h, 90 °C
リファレンス
- Gold-Catalyzed Proto- and DeuterodeboronationJournal of Organic Chemistry, 2015, 80(20), 9807-9816,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrogen , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 80 °C
リファレンス
- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) ComplexACS Catalysis, 2022, 12(4), 2320-2329,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide , Water Catalysts: Cobalt dibromide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl BoronatesJournal of Organic Chemistry, 2021, 86(2), 1972-1979,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Titania Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
リファレンス
- Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization, Japan, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ; 8 h, 65 °C
リファレンス
- NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocyclesJournal of Molecular Catalysis A: Chemical, 2014, 393, 191-209,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Chitosan Solvents: Methanol , Water ; 48 h, 30 bar, 120 °C
リファレンス
- A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl HalidesAngewandte Chemie, 2017, 56(37), 11242-11247,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Dimethylformamide , Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine , Cesium fluoride Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
リファレンス
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amineOrganic Process Research & Development, 2019, 23(4), 443-451,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 10 h, 60 °C
リファレンス
- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditionsNew Journal of Chemistry, 2022, 46(25), 12169-12176,
ごうせいかいろ 20
Thianaftene Raw materials
- Benzo[b]thiophene-2-boronic Acid
- 3-CHLORO-1-BENZOTHIOPHENE
- Benzobthiophene-2-carbonitrile
- 2-Iodothioanisole
- 2-Bromobenzobthiophene
- 5-bromo-1-benzothiophene
- 1-Methyl-1-benzothiophen-1-ium
- Benzothiophenesulfoxide
- Borate(1-),tetrafluoro-
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (E)- (9CI)
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (Z)-
- benzothiophene-3-carbaldehyde
- 3-Bromo-1-benzothiophene
- 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborolane
- 1-benzothiophene-2-carboxylic acid
Thianaftene Preparation Products
Thianaftene サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:95-15-8)Thianaphthene
注文番号:sfd22198
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
Thianaftene 関連文献
-
Derek R. Boyd,Narain D. Sharma,Nimal Gunaratne,Simon A. Haughey,Martina A. Kennedy,John F. Malone,Christopher C. R. Allen,Howard Dalton Org. Biomol. Chem. 2003 1 984
-
2. Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenesManojkumar Janni,Annaram Thirupathi,Sahil Arora,S. Peruncheralathan Chem. Commun. 2017 53 8439
-
Derek R. Boyd,Narain D. Sharma,Brian McMurray,Simon A. Haughey,Christopher C. R. Allen,John T. G. Hamilton,W. Colin McRoberts,Rory A. More O'Ferrall,Jasmina Nikodinovic-Runic,Lydie A. Coulombel,Kevin E. O'Connor Org. Biomol. Chem. 2012 10 782
-
Mark C. Bagley,Jessica E. Dwyer,Maria D. Beltran Molina,Alexander W. Rand,Hayley L. Rand,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2015 13 6814
-
J. L. Ferreira da Silva,André P. Ferreira,M. Matilde Marques,Shrika G. Harjivan,M. Fátima M. da Piedade,M. Teresa Duarte CrystEngComm 2011 13 1638
-
J. Pina,M.-J. R. P. Queiroz,J. Seixas de Melo Photochem. Photobiol. Sci. 2016 15 1029
-
Derek R. Boyd,Narain D. Sharma,Ian N. Brannigan,Timothy A. Evans,Simon A. Haughey,Brian T. McMurray,John F. Malone,Peter B. A. McIntyre,Paul J. Stevenson,Christopher C. R. Allen Org. Biomol. Chem. 2012 10 7292
-
Gongyi Liu,Heng Zhang,Yi Huang,Zhengyu Han,Gang Liu,Yuanhua Liu,Xiu-Qin Dong,Xumu Zhang Chem. Sci. 2019 10 2507
-
Nagarakere. C. Sandhya,Kebbahalli. N. Nandeesh,Kanchugarakoppal. S. Rangappa,Sannaiah. Ananda RSC Adv. 2015 5 29939
-
Hua Deng,Fu-Sheng He,Cong-Shan Li,Wu-Lin Yang,Wei-Ping Deng Org. Chem. Front. 2017 4 2343
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- 132-65-0(Dibenzothiophene)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-15-8)1-Benzothiophene

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:95-15-8)Thianaftene

清らかである:99%/99%
はかる:500g/1kg
価格 ($):278.0/473.0